(2S)-1-tert-Butoxypropan-2-ol
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Description
(2S)-1-tert-Butoxypropan-2-ol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.203. The purity is usually 95%.
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Scientific Research Applications
Bioglycerol Valorization
(2S)-1-tert-Butoxypropan-2-ol, particularly its derivative 1,3-di-tert-butoxypropan-2-ol, has been explored as a valuable component in enhancing the properties and environmental performance of biodiesel. The synthesis of this compound can provide a profitable use for the excess bioglycerol from biodiesel production, which otherwise finds no significant use due to the saturated glycerol market. The process involves transforming epichlorohydrin, derived from bioglycerol through the Solvay process, and has shown promising results in terms of selectivity, conversion, and yield. Additionally, the carbon dioxide emissions associated with this compound's combustion have been studied, indicating its potential for contributing to more sustainable fuel solutions (Al-Lal et al., 2012).
Synthetic Applications in Chemistry
Dynamic Kinetic Resolution (DKR) of rac-1-tert-butoxypropan-2-ol using specific catalytic processes has been used to produce enantiomerically pure compounds, which can serve as chiral building blocks for synthesizing valuable chemical entities like propylene carbonate and chiral polymers. This method offers a pathway to utilize lactide sources for producing (R)-propane-1,2-diol, demonstrating the compound's role in advancing synthetic chemistry (Shuklov et al., 2014).
Antioxidant Studies
The compound's derivatives have been studied for their potential antioxidant properties. For instance, 3,5-di-tert-butyl-4-hydroxytoluene (BHT), a related compound, has been researched for its capacity to reduce aflatoxin B1-DNA binding in the liver and kidneys of rats, indicating potential protective effects against certain carcinogens. This research has also shed light on the possible induction of detoxifying enzymes, suggesting a potential role in mitigating oxidative stress and associated cellular damage (Kensler et al., 1985).
Ionic Liquid Synthesis
The compound has been utilized in the synthesis of protic hydroxylic ionic liquids, which are characterized by their basicity and potential use in various industrial applications. The synthesis process involves the reaction of butyl glycidyl ether with specific compounds to produce ionic liquids with notable properties like low glass transition temperature and high conductivity. This research highlights the compound's relevance in creating novel materials with potentially wide-ranging applications (Shevchenko et al., 2017).
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxy]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCZPFJGIXHZMB-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654646 |
Source
|
Record name | (2S)-1-tert-Butoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136656-76-3 |
Source
|
Record name | (2S)-1-tert-Butoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-tert-Butoxy-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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